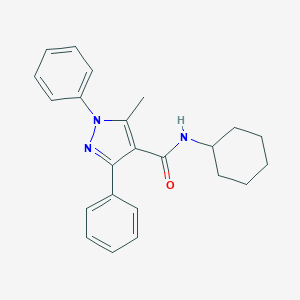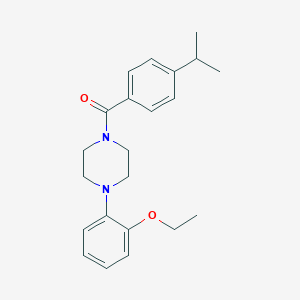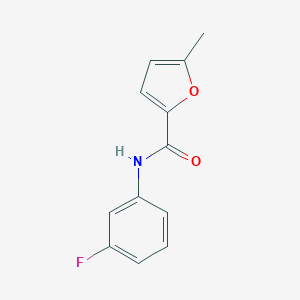
3-(4-methoxy-2,2-dimethyl-3H-1-benzofuran-7-yl)-1-methyl-6-(trifluoromethyl)pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-methoxy-2,2-dimethyl-3H-1-benzofuran-7-yl)-1-methyl-6-(trifluoromethyl)pyrimidine-2,4-dione, also known as MPTP, is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for studying various aspects of cellular and molecular biology.
Mechanism of Action
The exact mechanism of action of 3-(4-methoxy-2,2-dimethyl-3H-1-benzofuran-7-yl)-1-methyl-6-(trifluoromethyl)pyrimidine-2,4-dione is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes involved in the MAPK pathway. This inhibition can lead to changes in gene expression and cellular signaling, which can in turn affect a variety of cellular processes.
Biochemical and Physiological Effects:
3-(4-methoxy-2,2-dimethyl-3H-1-benzofuran-7-yl)-1-methyl-6-(trifluoromethyl)pyrimidine-2,4-dione has been found to have a variety of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of cell proliferation, and the modulation of immune responses. This compound has also been found to have neuroprotective effects in animal models of Parkinson's disease, although its exact mechanism of action in this context is still being studied.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(4-methoxy-2,2-dimethyl-3H-1-benzofuran-7-yl)-1-methyl-6-(trifluoromethyl)pyrimidine-2,4-dione in lab experiments is its specificity for the MAPK pathway, which allows for targeted studies of this pathway without affecting other cellular processes. However, one limitation of using this compound is that its effects may be context-dependent, meaning that its activity may vary depending on the specific cell type or experimental conditions being used.
Future Directions
There are several potential future directions for research involving 3-(4-methoxy-2,2-dimethyl-3H-1-benzofuran-7-yl)-1-methyl-6-(trifluoromethyl)pyrimidine-2,4-dione, including studies of its effects on specific cellular processes such as autophagy or DNA repair, as well as investigations into its potential use as a therapeutic agent for diseases such as Parkinson's or cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential limitations in various experimental contexts.
Synthesis Methods
3-(4-methoxy-2,2-dimethyl-3H-1-benzofuran-7-yl)-1-methyl-6-(trifluoromethyl)pyrimidine-2,4-dione can be synthesized using a variety of methods, including the reaction of 2,4-dioxo-6-(trifluoromethyl)pyrimidine with 4-methoxy-2,2-dimethyl-3H-1-benzofuran-7-carbaldehyde in the presence of a base such as potassium carbonate. The resulting compound can then be purified using standard techniques such as column chromatography or recrystallization.
Scientific Research Applications
3-(4-methoxy-2,2-dimethyl-3H-1-benzofuran-7-yl)-1-methyl-6-(trifluoromethyl)pyrimidine-2,4-dione has been used in a variety of scientific research applications, including studies of cellular signaling pathways, protein-protein interactions, and gene expression. This compound has been found to be particularly useful in studies of the mitogen-activated protein kinase (MAPK) pathway, which is involved in a variety of cellular processes including cell proliferation, differentiation, and apoptosis.
properties
Product Name |
3-(4-methoxy-2,2-dimethyl-3H-1-benzofuran-7-yl)-1-methyl-6-(trifluoromethyl)pyrimidine-2,4-dione |
|---|---|
Molecular Formula |
C17H17F3N2O4 |
Molecular Weight |
370.32 g/mol |
IUPAC Name |
3-(4-methoxy-2,2-dimethyl-3H-1-benzofuran-7-yl)-1-methyl-6-(trifluoromethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C17H17F3N2O4/c1-16(2)8-9-11(25-4)6-5-10(14(9)26-16)22-13(23)7-12(17(18,19)20)21(3)15(22)24/h5-7H,8H2,1-4H3 |
InChI Key |
JQIYLZIDOXROSR-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C=CC(=C2O1)N3C(=O)C=C(N(C3=O)C)C(F)(F)F)OC)C |
Canonical SMILES |
CC1(CC2=C(C=CC(=C2O1)N3C(=O)C=C(N(C3=O)C)C(F)(F)F)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-chloro-3,5-dimethyl-1H-pyrazole](/img/structure/B258712.png)
![Methyl 4,5-dimethyl-2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B258714.png)

![dimethyl 3-methyl-5-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}thiophene-2,4-dicarboxylate](/img/structure/B258720.png)

![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-2H-chromen-2-one](/img/structure/B258725.png)
![6,7-dimethoxy-2-(4-methylphenyl)-3,3a-dihydro-8H-pyrazolo[5,1-a]isoindol-8-one](/img/structure/B258726.png)
![5-(4-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B258727.png)

![2-[2-(methoxycarbonyl)anilino]-2-oxoethyl 1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B258730.png)
![methyl 2-[(5-bromo-2-furoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B258731.png)

![ethyl 4-cyano-3-methyl-5-[(9H-xanthen-9-ylcarbonyl)amino]thiophene-2-carboxylate](/img/structure/B258735.png)
